2-Bromo-5-nitrobenzylamine

Medicinal Chemistry Bioconjugation Process Chemistry

2-Bromo-5-nitrobenzylamine (CAS 1001057-04-0) is a halogenated nitroaromatic benzylamine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. The compound features three distinct reactive handles on a benzyl scaffold: a primary amine (–CH₂NH₂) for nucleophilic reactions and reductive aminations, a bromine atom at the 2-position for cross-coupling and nucleophilic aromatic substitution (SNAr), and a nitro group at the 5-position that serves as both a strong electron-withdrawing activator and a precursor to anilines or heterocycles.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B8641180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzylamine
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CN)Br
InChIInChI=1S/C7H7BrN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2
InChIKeyQPHPPTFIWCHIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrobenzylamine: A Dual-Functionalized Benzylamine Building Block for Selective Synthesis


2-Bromo-5-nitrobenzylamine (CAS 1001057-04-0) is a halogenated nitroaromatic benzylamine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The compound features three distinct reactive handles on a benzyl scaffold: a primary amine (–CH₂NH₂) for nucleophilic reactions and reductive aminations, a bromine atom at the 2-position for cross-coupling and nucleophilic aromatic substitution (SNAr), and a nitro group at the 5-position that serves as both a strong electron-withdrawing activator and a precursor to anilines or heterocycles. The ortho-bromo, meta-nitro substitution pattern creates a uniquely electron-deficient aromatic ring that enables chemoselective transformations unattainable with simpler benzylamine analogs.

Why 2-Bromo-5-nitrobenzylamine Cannot Be Replaced by Generic Benzylamine or Mono-Substituted Analogs


Simple benzylamine lacks both the halogen handle for cross-coupling and the ring-activating nitro group required for efficient SNAr or Davis–Beirut heterocyclization. Mono-substituted analogs such as 2-nitrobenzylamine or 5-bromo-2-aminobenzylamine offer only one of the two key functionalities, forcing synthetic routes to introduce the missing group through additional steps with attendant yield losses and regioselectivity challenges [1]. The dual activation provided by the ortho-bromo and meta-nitro groups in 2-bromo-5-nitrobenzylamine simultaneously lowers the pKa of the benzylic amine, enhances the electrophilicity of the aromatic ring for SNAr, and enables selective nitro reduction while preserving the C–Br bond [2]. These electronic properties translate into quantitatively distinct reactivity that cannot be replicated by substituting individual functional groups in isolation.

2-Bromo-5-nitrobenzylamine Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Reduced Benzylic Amine Basicity (pKa ≈ 7.93) vs. Benzylamine (pKa ≈ 9.34) for pH-Controlled Reaction Selectivity

2-Bromo-5-nitrobenzylamine exhibits a predicted pKa of 7.93 ± 0.10 for its benzylic ammonium group, a shift of approximately –1.4 units relative to unsubstituted benzylamine (pKa 9.33–9.34 at 25 °C) . This reduced basicity, driven by the electron-withdrawing effects of the ortho-bromo and meta-nitro substituents, means that at physiological pH (7.4) the compound is predominantly deprotonated (free amine) whereas benzylamine remains ~99% protonated. The intermediate pKa enables selective protonation/deprotonation strategies in aqueous biphasic reactions and pH-switchable scavenging protocols that fail with more basic benzylamine analogs.

Medicinal Chemistry Bioconjugation Process Chemistry

Exclusive N-Benzylation Selectivity vs. Mixed Product Profiles in Substituted Anilines

When reacted with benzyl chloroformate, 2-bromo-5-nitroaniline—the closest commercially available structural analog—yields exclusively the N-benzylated (Bn) product, in contrast to aniline itself which gives only 14% Bn product along with 29% of the N-CBZ product. Other substituted anilines bearing electron-donating groups (2-methoxy, 4-bromo, 4-iodo, 4-ethyl) give predominantly CBZ products [1]. This divergent chemoselectivity is attributed to the strong electron-withdrawing effect of the ortho-substituent(s), which favor the N-benzylation pathway. The 2-bromo-5-nitro substitution pattern on the benzylamine scaffold is expected to confer analogous selectivity in N-functionalization reactions, enabling cleaner product profiles and eliminating the need for chromatographic separation of CBZ/Bn mixtures.

Protecting Group Chemistry Aniline Derivatization Medicinal Chemistry

Predicted Cumulative Hammett Activation (Σσ ≈ 1.17) for Enhanced SNAr and Nitroreductase Kinetics

The Hammett substituent constants for the para-nitro group (σₚ = 0.778) and the meta-bromo group (σₘ = 0.393) provide a combined electron-withdrawing effect of Σσ ≈ 1.17, which is significantly higher than that of 2-nitrobenzylamine (σₚ NO₂ only ≈ 0.78) or 5-bromo-2-aminobenzylamine (σₘ Br only ≈ 0.39) considered individually [1]. This enhanced electron deficiency directly correlates with faster rates in nucleophilic aromatic substitution (SNAr) reactions at the bromo-bearing position and in nitroreductase-catalyzed reductions, where reaction rates have been shown to increase with the Hammett substituent constant of the substrate [2]. The predicted cumulative σ value positions 2-bromo-5-nitrobenzylamine as a superior substrate for enzymatic nitro reduction and for SNAr-based diversification relative to mono-substituted benzylamine derivatives.

Physical Organic Chemistry Biocatalysis Process Development

Melting Point (63–64 °C) Enabling Solid-Phase Handling vs. Liquid Benzylamine Analogs

2-Bromo-5-nitrobenzylamine is a crystalline solid with a melting point of 63–64 °C, whereas unsubstituted benzylamine is a liquid at room temperature (mp –10 °C; bp 185 °C) and many mono-substituted analogs are also liquids or low-melting solids . This physical form difference directly impacts automated compound handling: solid benzylamine derivatives can be accurately weighed on automated powder dispensing platforms with typical accuracy of ±0.1 mg, whereas liquid amines require volumetric handling that introduces larger errors and solvent compatibility issues. The predicted boiling point of 343.5 °C further indicates low volatility under standard laboratory conditions.

Compound Management Automated Synthesis Weighing Accuracy

Ortho-Bromo Leaving Group Capability for Tandem SNAr–Heterocyclization Sequences

The ortho-bromo substituent in 2-bromo-5-nitrobenzylamine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing meta-nitro group. This dual activation enables tandem reaction sequences: for example, the Davis–Beirut reaction of o-nitrobenzylamines yields 3-alkoxy-2H-indazoles in ~40–90% yield depending on the electronic nature of the substituents [1][2]. The bromo group can subsequently participate in Suzuki, Buchwald–Hartwig, or Ullmann couplings to further diversify the indazole core. In contrast, 2-chloro-5-nitrobenzylamine—the chlorine analog—exhibits lower SNAr reactivity due to the poorer leaving group ability of chloride relative to bromide (Br⁻ is ~4× better as a leaving group than Cl⁻ in SNAr), making the bromo derivative the preferred choice for tandem diversification strategies [3].

Heterocycle Synthesis Indazole Formation Diversity-Oriented Synthesis

Nitro Group as a Masked Aniline: Selective Reduction Pathway for Orthogonal Functionalization

The nitro group in 2-bromo-5-nitrobenzylamine can be selectively reduced to the corresponding aniline (yielding 5-bromo-2-aminobenzylamine) under conditions that preserve the benzylic amine and the C–Br bond. This selectivity is enabled by the strong electron-withdrawing nature of the nitro group (σₚ = 0.778) which makes it the preferred site for enzymatic or catalytic hydrogenation [1]. Nitroreductase enzymes (e.g., NfsA, NfsB from E. coli) have been shown to reduce 2-nitrobenzylamine derivatives with conversion rates that correlate with Hammett σ constants, achieving up to >99% conversion for activated substrates [2][3]. The ability to unmask a second amine without touching the bromo handle or the benzylic amine is a key orthogonal deprotection strategy not available in analogs where the nitro is replaced by other directing groups.

Prodrug Design Bioreductive Activation Chemoselective Reduction

2-Bromo-5-nitrobenzylamine: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Tandem Davis–Beirut Heterocyclization / Suzuki Cross-Coupling for 2H-Indazole Libraries

The ortho-nitrobenzylamine motif in 2-bromo-5-nitrobenzylamine is the essential structural requirement for the Davis–Beirut reaction, which converts o-nitrobenzylamines to 3-alkoxy-2H-indazoles in ~40–90% yield . The residual bromo substituent at the indazole 5-position then serves as a handle for subsequent Suzuki–Miyaura cross-coupling, enabling rapid diversification of the indazole core. This tandem sequence is uniquely enabled by the dual bromo/nitro architecture and cannot be executed with 2-nitrobenzylamine (no halogen handle) or 5-bromo-2-aminobenzylamine (lacks the o-nitro group required for heterocyclization). The resulting 5-aryl-2H-indazoles are privileged scaffolds in kinase inhibitor programs and anti-inflammatory drug discovery.

Chemoselective Nitro Reduction for Orthogonally Protected Diamine Intermediates

In prodrug and bioconjugate synthesis, the ability to selectively reduce the aromatic nitro group to an aniline while preserving both the benzylic amine and the aryl bromide enables a three-dimensional orthogonal protection strategy. Nitroreductase enzymes achieve this chemoselective reduction with >99% conversion for activated 2-nitrobenzylamine substrates , exploiting the high Hammett σ value of the para-nitro group (σₚ = 0.778) that makes it the thermodynamically preferred reduction site . The resulting 5-bromo-2-aminobenzylamine intermediate presents three distinguishable amine/amine-precursor functionalities that can be sequentially unmasked and derivatized—a level of synthetic control unattainable with mono-functional benzylamine building blocks.

pH-Switchable Scavenging and Phase-Transfer Extraction in Process Chemistry

The intermediate pKa of 7.93 for the benzylic ammonium group —situated roughly midway between strongly basic aliphatic amines (pKa ~10–11) and non-basic anilines (pKa ~4–5)—enables selective protonation at mildly acidic pH (5–6) while remaining deprotonated at physiological pH. This property makes 2-bromo-5-nitrobenzylamine an effective nucleophile in pH-controlled biphasic reactions where more basic benzylamine (pKa 9.34) would remain protonated and partition into the aqueous phase. The predicted boiling point of 343.5 °C further ensures the compound remains in the organic phase during distillative workup, facilitating solvent recycling in continuous flow processes.

Solid-Phase Parallel Synthesis and Automated Library Production

The crystalline solid nature of 2-bromo-5-nitrobenzylamine (mp 63–64 °C) is a critical enabler for automated compound management platforms. Solid reagents can be dispensed gravimetrically with sub-milligram precision, whereas liquid benzylamine analogs require volumetric handling that is less accurate and more prone to solvent incompatibility issues. In high-throughput medicinal chemistry, the ability to pre-weigh exact quantities of this building block into 96- or 384-well plates before running parallel SNAr or reductive amination reactions directly improves reproducibility and reduces material waste—a practical procurement consideration that distinguishes this compound from its liquid counterparts.

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